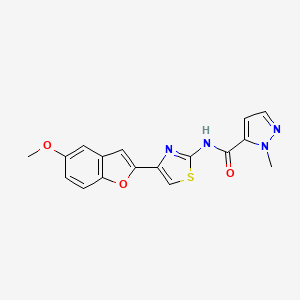![molecular formula C10H17N3 B3216835 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1172971-35-5](/img/structure/B3216835.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Übersicht
Beschreibung
“N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a chemical compound . It is also known as BAY-876, a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C10H17N3/c1-3-13-7-9(8(2)12-13)6-11-10-4-5-10/h7,10-11H,3-6H2,1-2H3 . The molecular weight is 179.27 . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 179.27 . It is a liquid at room temperature . The compound is stored at 4°C .Wissenschaftliche Forschungsanwendungen
Pyrazoles in Medicinal Chemistry
Pyrazoles are recognized for their significant biological activities, making them a focus of medicinal chemistry research. They have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. These compounds are often synthesized and modified to enhance their pharmacological profiles and to develop new therapeutic agents (Sharma et al., 2021). The incorporation of the pyrazole moiety into pharmaceutical compounds is a strategy to leverage these activities for drug development.
Cyclopropanamines in Drug Design
Cyclopropanamines, due to their unique structural features, play a crucial role in drug design and development. Their incorporation into drug molecules can significantly affect the pharmacokinetic and pharmacodynamic profiles of these compounds. Although specific studies on cyclopropanamines were not directly retrieved in this search, the structural motif is known to be involved in the design of molecules with potential CNS activity, among other applications. The structural rigidity and small size of the cyclopropane ring often contribute to enhanced binding affinity and specificity towards biological targets.
Applications in Enzyme Inhibition
Compounds related to the N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine structure have been studied for their potential as enzyme inhibitors. For instance, pyrazoline derivatives have been evaluated for their inhibitory activity against various enzymes relevant to disease states, such as cholinesterases and monoamine oxidases. These enzymes are targets in the treatment of conditions like Alzheimer's disease and depression. The manipulation of enzyme activity through inhibitors can lead to therapeutic effects in these and other neurodegenerative and psychiatric disorders (Ahsan et al., 2022).
Contributions to Chemical Synthesis
The structural components of this compound also find applications in chemical synthesis, serving as building blocks for the creation of more complex molecules. Pyrazole derivatives, for example, are key intermediates in the synthesis of various heterocyclic compounds, which are of interest in developing new materials, catalysts, and biologically active molecules (Gomaa & Ali, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein plays a crucial role in the development of neurons and kidneys. Mutations in this protein can lead to various types of cancer .
Mode of Action
Similar compounds have been found to inhibit the ret protein . This inhibition can prevent the uncontrolled cell growth that leads to cancer .
Biochemical Pathways
The inhibition of the ret protein can affect various signaling pathways involved in cell growth and differentiation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability when dissolved in dmso .
Result of Action
The inhibition of the ret protein can lead to the prevention of uncontrolled cell growth, potentially leading to a decrease in the progression of certain types of cancer .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13-7-9(8(2)12-13)6-11-10-4-5-10/h7,10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBRPHRNMORDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B3216761.png)

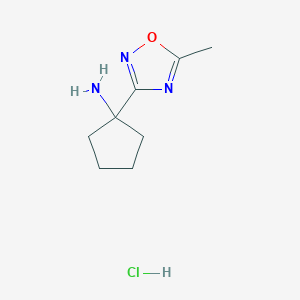
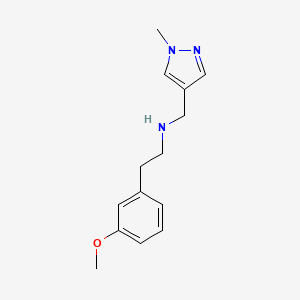
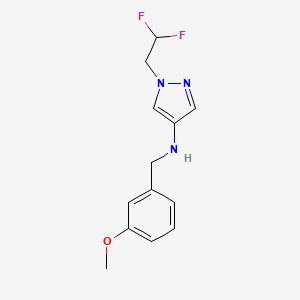
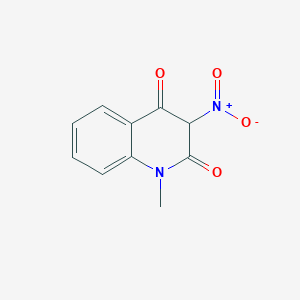
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3216803.png)
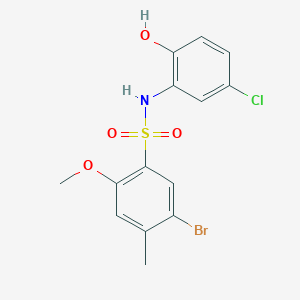
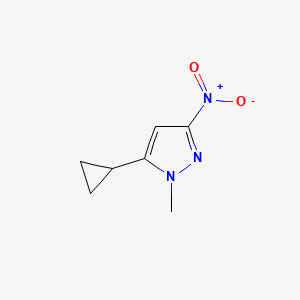
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216830.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216846.png)
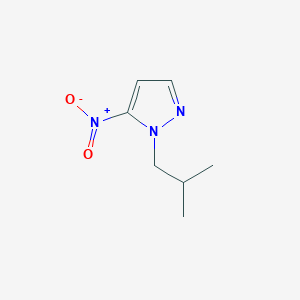
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)
